2-丙基-6-庚烯酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

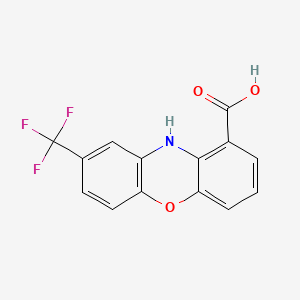

Ethyl 6-heptenoate, also known as Ethyl 2-propyl-6-heptenoate, is an organic compound with the molecular formula C9H16O2 . It has an average mass of 156.222 Da and a monoisotopic mass of 156.115036 Da . It is also known by other names such as Ethyl hept-6-enoate and hept-6-enoic acid ethyl ester .

Synthesis Analysis

Esters, including Ethyl 6-heptenoate, are typically produced by the reaction of acids with alcohols . For example, the ester ethyl acetate is formed when acetic acid reacts with ethanol . A stereoselective synthesis of (+)-physoperuvine using a tandem aza-Claisen rearrangement and ring closing metathesis reaction has been reported .Molecular Structure Analysis

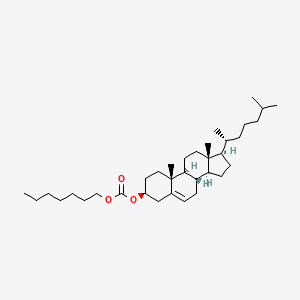

The molecular structure of Ethyl 6-heptenoate consists of a carboxylic acid (the R-portion) and an alcohol (the R’-portion) . The R group can either be a hydrogen or a carbon chain . The R’ group must be a carbon chain since a hydrogen atom would make the molecule a carboxylic acid .Chemical Reactions Analysis

Esters, including Ethyl 6-heptenoate, undergo various chemical reactions. They can be hydrolyzed under acidic or basic conditions . The base-promoted hydrolysis of an ester follows the typical nucleophilic acyl substitution mechanism .Physical And Chemical Properties Analysis

Ethyl 6-heptenoate has a molecular weight of 156.2221 . It is a combustible liquid .科学研究应用

小林正人、竹井久雄、向山光昭(1973 年)展示了立体选择性制备三取代烯烃,包括 (E)-3-甲基-2-庚烯酸乙酯和 (Z)-3-甲基-2-庚烯酸乙酯,具有高收率和构型的保留。这项研究突出了该化学品在有机合成中的效用 (Kobayashi, Takei, & Mukaiyama, 1973)。

宫地直人等(1993 年)开发了一种使用包含 (3R, 5S, 6E)-7-芳基-3,5-异丙基亚甲二氧基-6-庚烯酸乙酯前体的 HMG-CoA 还原酶抑制剂 NK-104 的新合成方法。这证明了类似化合物的潜在药用价值 (Miyachi 等,1993)。

田丸义明等(2003 年)描述了 5-氧代-6-甲基-6-庚烯酸乙酯的合成,显示了该化合物在有机合成和化学反应中的重要性 (Tamaru 等,2003)。

朱夏峰等(2003 年)探索了 2-甲基-2,3-丁二烯酸乙酯在膦催化的环化过程中的应用,导致高度官能化的四氢吡啶的合成。这表明该化合物与复杂有机合成和催化有关 (Zhu, Lan, & Kwon, 2003)。

Kokotos, G., Markidis, T., & Mikros, E. (2003) 研究了 (E)-7-叠氮基-6-[双(叔丁氧羰基)氨基]-2-庚烯酸乙酯在立体选择性分子内叠氮 1,3-偶极环加成反应中。这项工作揭示了该化合物在生产稳定的三唑啉中的效用 (Kokotos, Markidis, & Mikros, 2003)。

安全和危害

Ethyl 6-heptenoate is classified as a combustible liquid. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .

属性

IUPAC Name |

ethyl 2-propylhept-6-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-4-7-8-10-11(9-5-2)12(13)14-6-3/h4,11H,1,5-10H2,2-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVKUUHNAMXPVOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCCC=C)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-propyl-6-heptenoate | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,13R,14S,17R,18R,21S,22S)-9,13,17-trimethyl-18-[(2R)-6-methylheptan-2-yl]-9-azahexacyclo[11.11.0.02,10.03,8.014,22.017,21]tetracosa-2(10),3,5,7-tetraene](/img/structure/B579797.png)

![6H-Furo[3,2-e]indole](/img/structure/B579801.png)

![2-Methyl-7H-[1,3]thiazolo[5,4-e]indazole](/img/structure/B579804.png)

![1-[(5S,6R,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethanone](/img/structure/B579806.png)

![(3S,10R,13S,14S,16R)-16-Bromo-10,13-dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dioxolan]-3-ol](/img/structure/B579808.png)